4-Amino-5-bromopyrimidine-2-carbonitrile
Overview
Description
4-Amino-5-bromopyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 1059174-68-3 . It has a molecular weight of 199.01 .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 5-bromo-2-chloropyrimidine with potassium nitride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H3BrN4/c6-3-2-9-4 (1-7)10-5 (3)8/h2H, (H2,8,9,10) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 254 °C (dec.) .Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
4-Amino-5-bromopyrimidine-2-carbonitrile derivatives have been synthesized through a one-pot, three-component reaction. These derivatives have shown potential in the study of antibacterial activity, demonstrating their relevance in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Synthesis of Novel Pyrimidine Derivatives
A series of novel pyrimidine derivatives, including 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile, have been synthesized. This research highlights the utility of this compound in creating compounds with potential pharmacological applications (Aryan et al., 2015).
Antibacterial Evaluation of Thiazolopyrimidines
Compounds synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, a close relative of this compound, have been evaluated for their antibacterial properties. This research underscores the significance of pyrimidine derivatives in developing new antibacterial agents (Rahimizadeh et al., 2011).
Antimicrobial Activity of Cyanopyridine Derivatives
The synthesis of new cyanopyridine derivatives, including this compound, and their antimicrobial activity have been studied. These derivatives offer potential in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Green Synthesis of Schiff Base Congeners
This compound has been used in the sustainable microwave-assisted synthesis of Schiff base congeners. These molecules possess various pharmacological activities, highlighting their importance in drug research (Karati et al., 2022).
Antimicrobial and Antioxidant Activities
The compound has been used to synthesize substituted-N-(5-cyanopyrimidin-4yl)benzamides, which have been screened for anti-microbial and anti-oxidant activities. This underscores its versatility in synthesizing compounds with diverse biological activities (Lavanya et al., 2010).
Synthesis of Triazolopyrimidine Carbonitriles
The compound has facilitated the synthesis of new triazolopyrimidine carbonitriles. This area of research contributes to the development of compounds with potential applications in various biological activities (Ranjbar‐Karimi et al., 2010).
Development of Polyfused Pyrimidines
Research on the development of new synthetic methods for polyfused pyrimidines, using derivatives of this compound, has shown promise in enhancing yields, saving time, and ensuring environmental safety (Youssef et al., 2018).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Properties
IUPAC Name |
4-amino-5-bromopyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGUNXTFKHSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680968 | |
Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059174-68-3 | |
Record name | 4-Amino-5-bromopyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-bromopyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.